molecular formula C4H7BrClNO B15216922 2-Bromo-4-chlorobutanamide CAS No. 647013-61-4

2-Bromo-4-chlorobutanamide

Cat. No.: B15216922
CAS No.: 647013-61-4
M. Wt: 200.46 g/mol
InChI Key: XWHLHJNFAUSTSW-UHFFFAOYSA-N
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Description

2-Bromo-4-chlorobutanamide is an organic compound with the molecular formula C4H7BrClNO It is a derivative of butanamide, where the hydrogen atoms at positions 2 and 4 are substituted with bromine and chlorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-chlorobutanamide can be synthesized through several methods. One common approach involves the bromination and chlorination of butanamide. The process typically starts with the chlorination of butanamide to form 4-chlorobutanamide, followed by bromination at the 2-position. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chlorobutanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles, leading to the formation of different substituted butanamides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The amide bond can be hydrolyzed to produce corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions facilitate the hydrolysis of the amide bond.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted butanamides, while hydrolysis produces carboxylic acids and amines.

Scientific Research Applications

2-Bromo-4-chlorobutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-4-chlorobutanamide exerts its effects involves its reactivity with various molecular targets. The bromine and chlorine atoms make the compound highly reactive, allowing it to participate in nucleophilic substitution and other reactions. These interactions can affect biological pathways and molecular structures, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chlorobenzamide: Similar in structure but with a benzene ring instead of a butane chain.

    2-Bromo-4-chlorobutanoic acid: Similar but with a carboxylic acid group instead of an amide group.

    2-Bromo-4-chlorobutanol: Similar but with a hydroxyl group instead of an amide group.

Uniqueness

2-Bromo-4-chlorobutanamide is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

647013-61-4

Molecular Formula

C4H7BrClNO

Molecular Weight

200.46 g/mol

IUPAC Name

2-bromo-4-chlorobutanamide

InChI

InChI=1S/C4H7BrClNO/c5-3(1-2-6)4(7)8/h3H,1-2H2,(H2,7,8)

InChI Key

XWHLHJNFAUSTSW-UHFFFAOYSA-N

Canonical SMILES

C(CCl)C(C(=O)N)Br

Origin of Product

United States

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